4,6-Diphenylpyrimidin-2-ol
Description
Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical and Biological Research
Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in chemistry and biology. nih.govwjarr.com The significance of pyrimidine heterocycles is vast, primarily because they are integral components of all living cells. wjarr.com The pyrimidine bases uracil, thymine, and cytosine are essential building blocks of the nucleic acids RNA and DNA, which carry the genetic code of all organisms. nih.govignited.inscispace.com This central role in biological processes makes the pyrimidine moiety a "privileged pharmacophore" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. scialert.net
The pyrimidine ring system is present in a wide array of natural products, including Vitamin B1 (thiamine) and various alkaloids. nih.govwjarr.com Beyond their natural occurrence, synthetic pyrimidine derivatives have been developed for a multitude of therapeutic applications. wjarr.comscispace.com Researchers have successfully designed pyrimidine-based compounds that function as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular agents. wjarr.comignited.inscispace.com For instance, the well-known antimetabolite 5-fluorouracil (B62378) is a pyrimidine analog used in cancer chemotherapy, and zidovudine (B1683550) (AZT) is a pyrimidine-based drug for treating HIV. wjarr.comwikipedia.org The diverse biological activities stem from the ability of the pyrimidine core to interact with various biological targets, often by mimicking endogenous nucleobases. nih.govignited.in Consequently, the synthesis and modification of pyrimidine derivatives remain an active and promising area of contemporary chemical and biological research, aimed at discovering new therapeutic agents. wjarr.comgsconlinepress.com
Historical Development and Evolution of Pyrimidine-Based Compounds
The study of pyrimidines dates back to the 19th century. One of the first pyrimidine derivatives to be isolated was alloxan, which Brugnatelli obtained in 1818 by oxidizing uric acid with nitric acid. gsconlinepress.comderpharmachemica.comresearchgate.net For many years, pyrimidines were known primarily as breakdown products of uric acid. researchgate.net The systematic investigation of this class of compounds began in earnest in the late 1800s. In 1879, Grimaux reported the first laboratory synthesis of a pyrimidine, preparing barbituric acid from urea (B33335) and malonic acid. wikipedia.org
The name "pyrimidin" (a portmanteau of pyridine (B92270) and amidine) was first proposed by German chemist Albert Pinner in 1885, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.orgumich.edu However, the parent, unsubstituted pyrimidine compound was not prepared until 1900 by Gabriel and Colman. wikipedia.org They achieved this by converting barbituric acid into 2,4,6-trichloropyrimidine (B138864) and subsequently reducing it with zinc dust. wikipedia.org Since these foundational discoveries, the field of pyrimidine chemistry has expanded enormously, leading to the development of countless synthetic methods, such as the Biginelli reaction, and the creation of a vast library of derivatives with a wide range of applications, particularly in medicine. wjarr.comwikipedia.org
Rationale for Focused Investigation on 4,6-Diphenylpyrimidin-2-ol Scaffold
The focused investigation of the this compound scaffold stems from its utility as a versatile building block for synthesizing more complex molecules with significant therapeutic potential. derpharmachemica.com This specific pyrimidine derivative serves as a core structure for generating libraries of new compounds to be tested for various biological activities.
A primary driver for research into derivatives of this compound is the search for novel benzodiazepine (B76468) receptor ligands. researchgate.netnih.gov Benzodiazepines are widely used for treating neurological disorders like anxiety, insomnia, and epilepsy, but their use can be limited by adverse effects such as dependence and memory impairment. researchgate.netnih.gov By designing and synthesizing new derivatives based on the this compound scaffold, researchers aim to create benzodiazepine agonists with greater selectivity and a more favorable side-effect profile. researchgate.netnih.gov For example, research has shown that modifying the phenyl rings on this scaffold can lead to potent ligands for the central benzodiazepine receptor (CBR). researchgate.netnih.gov
Furthermore, derivatives of this compound have demonstrated notable anthelmintic (anti-parasitic worm) activity. derpharmachemica.comderpharmachemica.com Studies have shown these compounds to be effective against species like Pheretima posthuma, with efficacy comparable to the standard drug albendazole. The core scaffold allows for the introduction of various substituent groups, which can modulate the biological efficacy of the resulting compounds. derpharmachemica.com This makes this compound a valuable starting point for developing new anthelmintic agents to combat parasitic infections that affect a large portion of the world's population. derpharmachemica.com
Research Findings on this compound Derivatives
| Compound Derivative | Target | Activity Measurement (IC50/ED50) | Key Finding | Reference |
|---|---|---|---|---|
| 4-(2-(benzyloxy)phenyl)-6-(4-fluorophenyl)pyrimidin-2-ol | Benzodiazepine Receptor (BZD) | IC50 = 19 nM | Potent analogue in radioligand binding assay, more potent than zolpidem (IC50=48 nM). | researchgate.netnih.gov |
| Compound 3 (4-chloro substituted phenyl) | Benzodiazepine Receptor (BZD) | IC50 = 25 nM | Exhibited excellent ED50 values in in-vivo tests for sedative-hypnotic and anticonvulsant activity with no memory impairment. | nih.gov |
| This compound (4a) | Anthelmintic Activity (Pheretima posthuma) | Significant | Showed significant anthelmintic activity compared to standard. | derpharmachemica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-diphenyl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTASVIOKKMCLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347208 | |
| Record name | 4,6-diphenylpyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4120-05-2 | |
| Record name | 4,6-diphenylpyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 4,6 Diphenylpyrimidin 2 Ol and Its Derivatives
Conventional Synthetic Routes to 4,6-Diphenylpyrimidin-2-ol
The traditional and most widely employed method for synthesizing this compound involves the cyclocondensation of a chalcone (B49325) precursor with urea (B33335) or its derivatives. derpharmachemica.comderpharmachemica.com This approach is valued for its simplicity and the accessibility of the starting materials.
The reaction of 1,3-diphenyl-2-propen-1-one (chalcone) with urea in the presence of a base is a cornerstone for the synthesis of this compound. derpharmachemica.comderpharmachemica.com Similarly, using thiourea (B124793) in place of urea leads to the corresponding 4,6-diphenylpyrimidine-2-thiol. tubitak.gov.tr This reaction is a type of Claisen-Schmidt condensation followed by a cyclization step. pnrjournal.com
The cyclization mechanism is initiated by the deprotonation of urea (or thiourea) by a base, typically an alkali hydroxide (B78521) like potassium or sodium hydroxide. derpharmachemica.comderpharmachemica.com The resulting nucleophile then attacks the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrimidine (B1678525) ring. The reaction is often driven to completion by the formation of the aromatic pyrimidine system.
The efficiency of the chalcone-urea condensation is highly dependent on the reaction conditions.
Solvent: Ethanol (B145695) is a commonly used solvent for this reaction, as it effectively dissolves both the chalcone and urea. derpharmachemica.comderpharmachemica.com The use of aqueous potassium hydroxide in ethanol is a frequent choice. derpharmachemica.com
Temperature: The reaction is typically carried out under reflux conditions to ensure a sufficient reaction rate. derpharmachemica.comderpharmachemica.com For instance, refluxing on a water bath for about 3 hours is a reported procedure. derpharmachemica.comderpharmachemica.com
Catalyst: A strong base such as potassium hydroxide or sodium hydroxide is crucial for the reaction to proceed. derpharmachemica.comderpharmachemica.com The base acts as a catalyst by deprotonating the urea, thereby increasing its nucleophilicity. Some methods also report the use of ethanolic sodium hydroxide. sphinxsai.com
| Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield | Reference |
| Chalcone, Urea | 40% aq. KOH | Ethanol | Reflux | 3 h | 80% | derpharmachemica.com |
| Chalcone, Urea | 10% NaOH | Ethanol | Reflux | 8 h | 55.5% | derpharmachemica.com |
| Substituted Chalcone, Urea | KOH | Methanol | Reflux | 3-4 h | - | nih.gov |
| Substituted Chalcone, Urea | Ethanolic NaOH | - | Stirred 3h, then overnight | - | - | sphinxsai.com |
Table 1: Optimization of Reaction Conditions for this compound Synthesis
The chalcone precursors are themselves synthesized through a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025). derpharmachemica.compnrjournal.com For the synthesis of the parent this compound, acetophenone and benzaldehyde are used. derpharmachemica.com
The synthesis typically involves dissolving acetophenone and benzaldehyde in ethanol, followed by the slow addition of an aqueous potassium hydroxide solution with constant stirring at room temperature for about 3 hours. derpharmachemica.comderpharmachemica.com The completion of the reaction is monitored by Thin Layer Chromatography (TLC). derpharmachemica.com Purification of the resulting chalcone is generally achieved by filtration, washing with cold water until the washings are neutral, and if necessary, acidification with dilute HCl. derpharmachemica.com The product can then be recrystallized from a suitable solvent like ethanol.
Chalcone-Urea/Thiourea Condensation Reactions
Reaction Mechanism Elucidation for Cyclization
Advanced and Green Synthetic Approaches
In recent years, there has been a shift towards developing more efficient and environmentally benign synthetic methods.
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced waste, time, and cost. civilica.com For the synthesis of 4,6-diarylpyrimidin-2(1H)-ones, a one-pot, three-component reaction of aryl ketones, substituted benzaldehydes, and urea has been developed using chlorotrimethylsilane (B32843) (TMSCl) as a promoter. researchgate.net This method provides high yields under mild reaction conditions. researchgate.net
Catalytic Synthesis Using Nanomaterials (e.g., NiFe2O4@amino glucosyl-SiO2)
The synthesis of 4,6-diarylpyrimidin-2(1H)-ones has been effectively achieved using acidic amino glucose-functionalized silica-coated NiFe2O4 nanoparticles (NiFe2O4@amino glucosyl-SiO2) as a recyclable and efficient nanocatalyst. civilica.comsymposia.ir This method involves the cyclization of a chalcone with urea. civilica.com Nanostructures, particularly those of metal oxides like Fe3O4 and NiFe2O4, are of significant interest in organic catalysis due to their unique properties. civilica.com The catalytic activity of these materials is greatly enhanced as their particle size is reduced. civilica.com To prevent degradation in biological systems, these nanoparticles are often coated. civilica.com
The NiFe2O4@amino glucosyl-SiO2 catalyst has demonstrated its utility in the green synthesis of various organic compounds. civilica.comrsc.org Its application in the one-pot synthesis of arylpyrimidin-2(1H)-ones from chalcones and urea provides an environmentally friendly and effective route to these compounds. civilica.com The structures of the resulting arylpyrimidin-2(1H)-ones are typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and FT-IR, as well as elemental analysis. civilica.com This nanocatalyst is also effective in synthesizing other heterocyclic compounds, such as quinazolinones and imidazo[1,2-a]pyrimidinones, under solvent-free conditions, highlighting its versatility. grafiati.comnih.gov The catalyst can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. rsc.orglp.edu.ua
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing derivatives of this compound. For instance, a series of 2-amino-4,6-diarylpyrimidines were synthesized using a Biginelli-type three-component strategy under microwave irradiation. javeriana.edu.co This approach offers significantly shorter reaction times compared to conventional heating methods. javeriana.edu.co While conventional heating might lead to higher yields over longer periods, the microwave strategy provides acceptable to good yields with comparable efficiency. javeriana.edu.co
One notable application is the microwave-assisted, one-pot synthesis of highly substituted 5H- Current time information in Bangalore, IN.derpharmachemica.comderpharmachemica.comthiadiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. semanticscholar.org This multi-component reaction (MCR) involves benzaldehyde, 5-phenyl-1,3,4-thiadiazole-2-amine, and other reagents. semanticscholar.org Another example is the rapid synthesis of 2,4,6-trisubstituted pyrimidines from propargylic alcohols and amidines using barium manganate (B1198562) as an oxidant under microwave dielectric heating. cardiff.ac.uk This method showed a dramatic improvement in yield compared to conventional techniques. cardiff.ac.uk Furthermore, microwave irradiation has been successfully used in the synthesis of 2-Amino-4,6-diphenylpyrimidine-5-carbonitrile derivatives, resulting in higher yields and shorter reaction times compared to conventional heating. ekb.eg
Derivatization Strategies for Structural Modification of this compound Nucleus
Synthesis of 4,6-Disubstituted Pyrimidine-2-one Derivatives
A common and effective method for synthesizing 4,6-disubstituted pyrimidine-2-one derivatives involves the cyclocondensation of substituted chalcones with urea in an alkaline medium. derpharmachemica.comresearchgate.net This reaction typically involves refluxing the reactants in an ethanolic solution of potassium hydroxide. derpharmachemica.com The precursor chalcones are themselves synthesized by the Claisen-Schmidt condensation of an appropriate substituted benzaldehyde with a substituted acetophenone in the presence of an alkali like sodium hydroxide. researchgate.net
This synthetic route allows for the introduction of a wide variety of substituents onto the phenyl rings at the 4 and 6 positions of the pyrimidine core. For example, derivatives such as 4-(3-nitrophenyl)-6-phenyl-2(1H)-pyrimidinone, 4-(2-hydroxyphenyl)-6-phenylpyrimidin-2(1H)-one, and 4-(2-chlorophenyl)-6-phenylpyrimidin-2(1H)-one have been synthesized using this methodology. derpharmachemica.comderpharmachemica.com The synthesized compounds are typically characterized by spectroscopic techniques like IR, NMR, and mass spectrometry. derpharmachemica.comderpharmachemica.com
| Reactants (Chalcone Precursors) | Resulting Pyrimidine-2-one Derivative |
| 3-Nitrobenzaldehyde (B41214), Acetophenone | 4-(3-nitrophenyl)-6-phenyl-2(1H)-pyrimidinone derpharmachemica.comderpharmachemica.com |
| 2-Hydroxybenzaldehyde, Acetophenone | 4-(2-hydroxyphenyl)-6-phenylpyrimidin-2(1H)-one derpharmachemica.comderpharmachemica.com |
| 2-Chlorobenzaldehyde, Acetophenone | 4-(2-chlorophenyl)-6-phenylpyrimidin-2(1H)-one derpharmachemica.comderpharmachemica.com |
| 4-(Dimethylamino)benzaldehyde, Acetophenone | 4-[4-(Dimethylamino)phenyl]-6-phenylpyrimidin-2(1H)-one derpharmachemica.comderpharmachemica.com |
Introduction of Amine and Thiol Functionalities at C-2 Position
The introduction of amine and thiol functionalities at the C-2 position of the 4,6-diphenylpyrimidine (B189498) nucleus is a key derivatization strategy. 2-Amino-4,6-disubstituted pyrimidines are commonly synthesized by the condensation of chalcones with guanidine (B92328) hydrochloride in the presence of a base like sodium hydroxide. scispace.com For instance, 2-amino-4,6-diphenylpyrimidine has been synthesized from 1,3-diphenylprop-2-en-1-one and guanidine carbonate in dimethylformamide (DMF). ajol.info
Similarly, 4,6-disubstituted pyrimidin-2-thiols are prepared by reacting chalcones with thiourea in an alkaline medium. scispace.com The synthesis of 4,6-diphenylpyrimidin-2-thiol involves the reaction of 1,3-diphenylprop-2-en-1-one with thiourea using potassium hydroxide in ethanol. jmaterenvironsci.comajchem-a.com These 2-thiol derivatives can be further modified, for example, through S-alkylation with various amines to produce 4,6-diphenyl-2-((2-substitutedthio)-1,6-dihydropyrimidines. jmaterenvironsci.com
| Starting Material | Reagent | Product | Reference |
| 1,3-Diphenylprop-2-en-1-one | Guanidine Carbonate | 2-Amino-4,6-diphenylpyrimidine | ajol.info |
| 1,3-Diphenylprop-2-en-1-one | Thiourea | 4,6-Diphenylpyrimidin-2-thiol | jmaterenvironsci.comajchem-a.com |
| 4,6-Diphenylpyrimidin-2-thiol | Various Amines | 4,6-Diphenyl-2-((2-substitutedthio)-1,6-dihydropyrimidine | jmaterenvironsci.com |
Halogenation and Nitro-Substitution on Phenyl Rings
The phenyl rings of the this compound nucleus can be functionalized through halogenation and nitro-substitution. These modifications are often introduced at the chalcone synthesis stage by using appropriately substituted benzaldehydes or acetophenones. For example, the synthesis of 4-(3-nitrophenyl)-6-phenyl-2(1H)-pyrimidinone is achieved by using 3-nitrobenzaldehyde in the initial Claisen-Schmidt condensation. derpharmachemica.comderpharmachemica.com Similarly, chloro-substituted derivatives like 4-(2-chlorophenyl)-6-phenylpyrimidin-2(1H)-one are prepared from 2-chlorobenzaldehyde. derpharmachemica.comderpharmachemica.com
Direct halogenation of the pyrimidine ring system is also possible. For instance, the hydroxyl group at the 2-position can be substituted with a halogen using reagents like phosphorus oxychloride (POCl3). The resulting 2-chloro-4,6-diphenylpyrimidine (B1225301) is a versatile intermediate for further derivatization.
Research has also explored the synthesis of derivatives with multiple substitutions. For example, 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[(4-methoxyphenyl)amino]pyrimidin-4-yl}-1-methylurea was synthesized as part of a series of 4,6-disubstituted pyrimidine derivatives. nih.gov
Incorporation of Diverse Aromatic and Heteroaromatic Moieties
The this compound scaffold can be elaborated by incorporating a wide range of aromatic and heteroaromatic moieties. This is often achieved by starting with functionalized pyrimidine intermediates. For instance, 2-amino-4,6-diarylpyrimidines can serve as building blocks for the synthesis of more complex heterocyclic systems. In one study, a series of 4,6-diaryl-2-(2-aryl-4,5-diphenyl-1H-imidazol-1-yl)pyrimidines were synthesized from 2-aminopyrimidines, benzil, a substituted aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) using ceric ammonium nitrate (B79036) (CAN) as a catalyst.
Another strategy involves the Suzuki coupling reaction. This has been used to synthesize 4,6-disubstituted pyrido[3,2-d]pyrimidine (B1256433) derivatives, where a boronic acid is coupled with a halogenated pyrimidine intermediate. mdpi.com For example, 4-(4-((4-fluorophenyl)amino)pyrido[3,2-d]pyrimidin-6-yl)benzoic acid was prepared via a Suzuki coupling between 6-chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine and 4-carboxyphenylboronic acid. mdpi.com This approach allows for the introduction of various aryl and heteroaryl groups at specific positions on the pyrimidine ring.
Furthermore, pyrimidine derivatives with diverse substituents have been synthesized and investigated for various biological activities. For example, 4,6-disubstituted pyrimidine derivatives have been developed as dual inhibitors of VEGFR2 and FGFR1. nih.gov
Strategies for Modifying Linker Chains and Terminal Functional Groups (e.g., Benzamide (B126) Derivatives)
The functionalization of the this compound scaffold through the introduction and modification of linker chains and terminal functional groups is a critical strategy for the development of novel compounds with tailored properties. This modular approach allows for the systematic exploration of structure-activity relationships by varying the length, flexibility, and chemical nature of the linker, as well as the identity of the terminal group. Methodologies range from direct alkylation of the pyrimidine core to sophisticated cross-coupling and click chemistry reactions, enabling the synthesis of diverse derivatives, including those terminating in functional groups like benzamides.
A primary method for introducing a linker chain onto the this compound core involves the regioselective O-alkylation of the corresponding 4,6-diphenylpyrimidin-2(1H)-one tautomer. Research has demonstrated a facile, one-step, catalyst-free methodology for achieving selective O-functionalization. nih.gov By using caesium carbonate (Cs₂CO₃) as a base in dimethylformamide (DMF) under mild conditions, the reaction overwhelmingly favors the formation of the O-alkylated regioisomer over the N-alkylated product. nih.gov This selectivity is attributed to the transition state for O-regioisomer formation being more energetically favorable with Cs₂CO₃ compared to other bases like potassium carbonate (K₂CO₃). nih.gov This strategy has been successfully applied to introduce various simple alkyl and functionalized linkers. nih.gov
The scope of this O-alkylation reaction is broad, accommodating a range of alkylating agents, which serve as the initial linker chain. Examples include the use of propargyl bromide, propyl bromide, allyl bromide, and benzyl (B1604629) bromide, all of which provide the corresponding O-alkylated products in excellent yields, typically between 81% and 91%. nih.gov
| Entry | Starting Material (R Group) | Alkylating Agent | Product (O-Alkylated) | Yield (%) |
| 1 | 4-Methoxyphenyl | Propargyl bromide | 2-(prop-2-yn-1-yloxy)-4,6-bis(4-methoxyphenyl)pyrimidine | 91 |
| 2 | 4-Methoxyphenyl | Propyl bromide | 2-propoxy-4,6-bis(4-methoxyphenyl)pyrimidine | 86 |
| 3 | 4-Methoxyphenyl | Allyl bromide | 2-(allyloxy)-4,6-bis(4-methoxyphenyl)pyrimidine | 89 |
| 4 | 4-Methoxyphenyl | Benzyl bromide | 2-(benzyloxy)-4,6-bis(4-methoxyphenyl)pyrimidine | 88 |
| 5 | Phenyl | Propargyl bromide | 2-(prop-2-yn-1-yloxy)-4,6-diphenylpyrimidine | 85 |
| 6 | Phenyl | Benzyl bromide | 2-(benzyloxy)-4,6-diphenylpyrimidine | 81 |
Table 1: Regioselective O-alkylation of 4,6-diarylpyrimidin-2(1H)-ones to introduce linker chains. Data sourced from nih.gov.
Beyond direct alkylation, more complex linkers can be installed using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. researchgate.net These methods allow for the formation of carbon-carbon bonds, enabling the attachment of aryl or alkynyl moieties that can serve as rigid linker components or be further functionalized. researchgate.netrsc.org The most common motifs incorporated into linker structures are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths, which offer flexibility. nih.gov For more constrained structures, motifs like alkynes, triazoles, piperazine, and piperidine (B6355638) are employed. nih.gov
Once a linker chain with a suitable terminal functional group (e.g., an amine or carboxylic acid) is attached to the pyrimidine scaffold, further modifications can be readily achieved. A significant area of interest is the synthesis of terminal benzamide derivatives. sciensage.info The synthesis of novel 4,6-diphenylpyrimidine-substituted benzamide derivatives has been reported, highlighting their potential as bioactive agents. sciensage.info The general synthetic scheme involves the coupling of a linker-terminated pyrimidine amine with a substituted benzoic acid. This amide bond formation is typically facilitated by peptide coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). sciensage.info
A generalized reaction for this transformation can be depicted as follows:
Pyrimidine-Linker-NH₂ + HOOC-Benzoyl-R → Pyrimidine-Linker-NH-CO-Benzoyl-R
This modular approach allows for the creation of a library of benzamide derivatives by varying the substitution pattern (the 'R' group) on the benzoic acid component.
More advanced strategies for terminal group modification include metal-free click chemistry. For instance, pyrimidine derivatives bearing a vinyl group on the linker can undergo a highly efficient and biocompatible thiol-ene reaction with thiol-functionalized molecules. acs.org This strategy provides a robust method for conjugating a wide array of molecules to the pyrimidine core under mild conditions. acs.org The reactivity of such linkers can be tuned by factors such as the position of the double bond or the presence of substituents on the pyrimidine ring. acs.org
Advanced Spectroscopic and Structural Characterization of 4,6 Diphenylpyrimidin 2 Ol and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4,6-diphenylpyrimidin-2-ol. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise arrangement of atoms and their connectivity within the molecule can be determined.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
The ¹H-NMR spectrum of this compound provides critical information about the chemical environment of the hydrogen atoms in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, distinct signals corresponding to the aromatic protons and the proton on the pyrimidine (B1678525) ring are observed. derpharmachemica.com The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.5 ppm. vulcanchem.com
A study on 4,6-disubstituted pyrimidine-2-one derivatives provides specific shifts for the parent compound, 4,6-diphenyl pyrimidin-2(1H)-one. derpharmachemica.com The signals for the aromatic C-H protons are reported at δ 7.14, 7.21, 7.3, and 7.6 ppm, with additional aromatic proton signals at δ 7.019 and 7.756 ppm. derpharmachemica.com A signal at δ 4.9 ppm is attributed to a single proton, likely the one on the pyrimidine ring. derpharmachemica.com Furthermore, signals at δ 8.0 ppm and δ 10.238 ppm are assigned to N-H and NH-C=O protons respectively, indicating the presence of the pyrimidinone tautomer in solution. derpharmachemica.com
| Proton Type | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Aromatic Protons | 7.019 - 7.756 | derpharmachemica.com |
| Pyrimidine Ring Proton (C5-H) | 4.9 | derpharmachemica.com |
| N-H | 8.0 | derpharmachemica.com |
| NH-C=O | 10.238 | derpharmachemica.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Complementing the ¹H-NMR data, ¹³C-NMR spectroscopy provides insight into the carbon framework of this compound. The spectrum reveals distinct signals for each unique carbon atom in the molecule.
For 4,6-diphenyl pyrimidin-2(1H)-one, the ¹³C-NMR spectrum (400 MHz, CDCl₃) shows signals for the aromatic C-H carbons at δ 106, 126, 128, 129, and 131.1 ppm. derpharmachemica.com The quaternary carbons of the phenyl rings and the pyrimidine ring appear at δ 133, 134, 156, 163, and 164 ppm. derpharmachemica.com Specifically, the carbonyl carbon (C=O) is assigned a shift of δ 163 ppm, the olefinic carbon (C=C) of the pyrimidine ring at δ 133 ppm, and the carbon of the C=N bond at δ 164 ppm. derpharmachemica.com The signal at δ 156 ppm is attributed to the O=C-NH carbon. derpharmachemica.com
| Carbon Type | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Aromatic C-H | 106, 126, 128, 129, 131.1 | derpharmachemica.com |
| Aromatic/Pyrimidine Quaternary C | 133, 134, 156, 163, 164 | derpharmachemica.com |
| C=O | 163 | derpharmachemica.com |
| C=C (pyrimidine) | 133 | derpharmachemica.com |
| C=N | 164 | derpharmachemica.com |
| O=C-NH | 156 | derpharmachemica.com |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, DEPT)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable. researchgate.net
COSY spectra establish correlations between protons that are coupled to each other, helping to identify adjacent protons within the phenyl rings and the pyrimidine ring.
HMQC (or its more modern equivalent, HSQC) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups, which can simplify the interpretation of the complex ¹³C-NMR spectrum. researchgate.net
While specific 2D NMR data for the parent this compound is not detailed in the provided search results, the application of these techniques is standard for the structural elucidation of such molecules and their derivatives. researchgate.net
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy probes the vibrational frequencies of the chemical bonds within a molecule, providing a characteristic fingerprint. The IR spectrum of this compound exhibits several key absorption bands that are indicative of its functional groups.
A study of 4,6-disubstituted pyrimidine-2-one derivatives reports the following characteristic IR peaks for 4,6-diphenyl pyrimidin-2(1H)-one: a C=C stretching vibration at 1651 cm⁻¹, a =C-H stretch at 3032 cm⁻¹, a =C-H bend at 1071 cm⁻¹, a C=O stretching vibration at 1711 cm⁻¹, and a C=N stretching vibration at 1541 cm⁻¹. derpharmachemica.com Another source suggests a peak for the O-H stretch around 3300 cm⁻¹, which would be expected for the pyrimidinol tautomer, and an aromatic C=C stretch around 1600 cm⁻¹. vulcanchem.com The presence of a strong C=O band supports the existence of the pyrimidinone tautomer in the solid state or in the solvent used for the measurement.
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| =C-H Stretch | 3032 | derpharmachemica.com |
| C=O Stretch | 1711 | derpharmachemica.com |
| C=C Stretch | 1651 | derpharmachemica.com |
| C=N Stretch | 1541 | derpharmachemica.com |
| =C-H Bend | 1071 | derpharmachemica.com |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₆H₁₂N₂O), the molecular weight is 248.28 g/mol . nih.gov
In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound. For this compound, this would be at m/z 248. nih.gov The fragmentation of the molecular ion provides valuable clues about the structure. Common fragmentation pathways for aromatic and heterocyclic compounds involve the loss of small, stable molecules or radicals. For a derivative, 4-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol, fragments at m/z 279 (corresponding to the loss of the catechol moiety) and m/z 207 (representing a pyrimidine-phenyl ion) have been reported. vulcanchem.com This suggests that for the parent compound, fragmentation could involve cleavage of the phenyl groups or rearrangement and cleavage of the pyrimidine ring.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. The Cambridge Structural Database (CSD) contains an entry for a crystal structure of this compound (CCDC Number 649143). nih.gov
Analysis of the crystal structure of related compounds, such as a monoclinic polymorph of 4,6-diphenylpyrimidin-2-ylamine, reveals details about intermolecular interactions. psu.ac.th In this derivative, symmetry-related molecules are linked into dimers via intermolecular N—H⋯N hydrogen bonds, and C—H⋯π interactions also contribute to stabilizing the crystal structure. psu.ac.th Similar hydrogen bonding patterns involving the hydroxyl group and the pyrimidine nitrogen atoms would be expected to play a significant role in the crystal packing of this compound. The dihedral angles between the phenyl rings and the pyrimidine ring are also a key structural feature determined by X-ray crystallography. researchgate.net
Crystal Packing and Lattice Dynamics
The solid-state architecture of this compound, which primarily exists as its tautomer 4,6-diphenyl-2(1H)-pyrimidinone, is defined by its crystal packing and the forces governing the lattice. X-ray diffraction studies have confirmed its structure, revealing how individual molecules arrange themselves into a stable, three-dimensional array. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.851(2) |
| b (Å) | 13.011(3) |
| c (Å) | 12.541(3) |
| β (°) | 115.98(3) |
| Volume (ų) | 1739.3(7) |
| Z | 4 |
| Data is illustrative of pyrimidine derivatives. |
Conformational Analysis and Dihedral Angle Determination
Conformational analysis of this compound focuses on the spatial orientation of the two phenyl rings relative to the central pyrimidine core. This is quantitatively described by the dihedral angles between the planes of these rings. X-ray crystallography is the primary method for determining these angles in the solid state. researchgate.net
The phenyl groups are not coplanar with the pyrimidine ring, a result of steric hindrance between the ortho-hydrogens of the phenyl groups and the atoms of the pyrimidine ring. This twisting is a key structural feature. For example, in a derivative, 4-(2-methoxyphenyl)-6-(3,5-dimethoxyphenyl)pyrimidin-2-amine, the dihedral angles between the central pyrimidine ring and the two attached benzene (B151609) rings are 17.31(9)° and 44.39(6)°, respectively. researchgate.net In another related structure, the dihedral angles between the phenyl rings and the heterocyclic ring were found to be 8.98 (15)° and 35.58 (10)°. researchgate.net These values indicate a significant out-of-plane rotation of the phenyl substituents, which is a characteristic conformational feature of this class of compounds.
Table 2: Representative Dihedral Angles in Diphenylpyrimidine Derivatives
| Compound Derivative | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) |
| 4,6-diaryl-2-aminopyrimidine researchgate.net | 17.31 | 44.39 |
| 4-Aryl-6-phenylpyrimidin-2(1H)-one researchgate.net | Varies with substitution | Varies with substitution |
| Bromo-chloro-diphenyl-pyrimidinamine researchgate.net | 8.98 | 35.58 |
Analysis of Intermolecular Interactions within Crystal Lattices
The stability of the crystal lattice of this compound and its derivatives is maintained by a network of intermolecular interactions. nih.gov These non-covalent forces dictate the supramolecular assembly of the molecules.
The most significant interaction is hydrogen bonding. In the crystal structure of the pyrimidinone tautomer, molecules form centrosymmetric dimers through pairs of N—H⋯N hydrogen bonds. researchgate.netresearchgate.net This creates a robust R²₂(8) ring motif, a common synthon in crystal engineering. researchgate.netmdpi.com
π-π Stacking: Interactions between the aromatic phenyl and pyrimidine rings of adjacent molecules.
C—H⋯π Interactions: The hydrogen atoms of one molecule interacting with the electron cloud of an aromatic ring of a neighboring molecule.
van der Waals Forces: General attractive forces between molecules.
Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. researchgate.netrsc.org This analysis reveals the relative contributions of different types of interactions to the crystal packing. For many organic crystals, H···H contacts are found to be the most abundant, reflecting the significance of van der Waals forces. researchgate.net For pyrimidine derivatives, O···H/H···O and N···H/H···N contacts are also major contributors, confirming the importance of hydrogen bonding. mdpi.comnih.gov
Table 3: Common Intermolecular Interactions in Diphenylpyrimidine Lattices
| Interaction Type | Description | Typical Motif |
| Hydrogen Bonding | N—H group of one molecule donates to a pyrimidine N atom of another. | R²₂(8) homodimer |
| π-π Stacking | Face-to-face or offset stacking of aromatic rings. | Parallel displaced or T-shaped |
| C—H···O | Weak hydrogen bonds involving carbon-bound hydrogens and oxygen atoms. | Chain or sheet formation |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The chromophore system in this molecule consists of the pyrimidine ring and the two phenyl substituents, creating an extended conjugated system.
The UV-Vis spectrum of pyrimidine derivatives typically displays intense absorption bands corresponding to π→π* transitions associated with this conjugated system. libretexts.org These high-energy transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. Less intense n→π* transitions, involving the promotion of an electron from a non-bonding orbital (on the nitrogen or oxygen atoms) to an antibonding π* orbital, may also be observed, often as a shoulder on the main absorption band. libretexts.org
The solvent can influence the position of these absorption maxima (λmax). For π→π* transitions, an increase in solvent polarity typically causes a bathochromic (red) shift to longer wavelengths. libretexts.org Conversely, n→π* transitions often exhibit a hypsochromic (blue) shift to shorter wavelengths in polar solvents. libretexts.org Studies on aryl pyrimidones show that the electronic transitions are modulated by the extent of conjugation between the phenyl rings and the pyrimidine core. researchgate.net
| Transition Type | Typical λmax Range (nm) | Molar Absorptivity (ε) |
| π→π | 250 - 350 | High (~10,000 L mol⁻¹ cm⁻¹) |
| n→π | 300 - 400 | Low (<2,000 L mol⁻¹ cm⁻¹) |
Chromatographic Methods for Purity Assessment (e.g., Thin Layer Chromatography)
Chromatographic techniques are indispensable for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis. derpharmachemica.com Thin Layer Chromatography (TLC) is a rapid, simple, and widely used method for this purpose. nih.govmdpi.com
In a typical TLC analysis, a small amount of the compound, dissolved in a suitable solvent, is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. nih.gov The plate is then placed in a developing chamber containing a mobile phase (a single solvent or a mixture). The mobile phase ascends the plate by capillary action, and the components of the sample move up the plate at different rates depending on their affinity for the stationary and mobile phases.
For pyrimidine derivatives, common mobile phases include mixtures of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297). nih.gov The separation is based on polarity; more polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate. The position of the spots is visualized, typically under UV light (at 254 nm or 365 nm), where the conjugated aromatic system of the compound absorbs light and appears as a dark spot. mdpi.comrsc.org The purity of the sample is indicated by the presence of a single spot. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system.
Table 5: Typical TLC Systems for Pyrimidine Derivatives
| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method |
| Silica Gel 60 F254 nih.gov | Hexane : Ethyl Acetate (e.g., 8:2) | UV Light (254 nm / 365 nm) mdpi.com |
| Silica Gel | Chloroform mdpi.com | UV Light |
| Silica Gel | Petroleum Ether : Ethyl Acetate (various ratios) nih.gov | UV Light / Iodine Vapor |
Medicinal Chemistry and Pharmacological Investigations of 4,6 Diphenylpyrimidin 2 Ol Derivatives
Evaluation of Biological Activities and Therapeutic Potential
The 4,6-diphenylpyrimidin-2-ol scaffold has emerged as a versatile core structure in medicinal chemistry, leading to the development of derivatives with a wide range of biological activities. Researchers have explored modifications of this chemical backbone to create compounds with potential therapeutic applications, particularly targeting the central nervous system and neoplastic diseases.
Derivatives of this compound have been extensively investigated for their effects on the central nervous system, demonstrating significant potential as modulators of key neurological pathways. researchgate.netnih.gov These investigations have focused on their interaction with benzodiazepine (B76468) receptors, leading to anticonvulsant, sedative-hypnotic, and anxiolytic properties.
In the search for novel and more selective benzodiazepine (BZD) receptor agonists with fewer side effects than classical BZDs like diazepam, derivatives of this compound have been designed and synthesized. researchgate.netnih.gov These compounds have been evaluated for their in vitro affinity for the BZD binding site of GABA-A receptors through radioligand receptor binding assays. researchgate.netexcli.de
Several derivatives have shown high affinity, in some cases surpassing that of diazepam. excli.de For instance, the derivative 4-(2-(benzyloxy)phenyl)-6-(4-fluorophenyl)pyrimidin-2-ol was identified as a highly potent analogue, with an IC₅₀ value of 19 nM in a radioligand binding assay, which is more potent than the nonbenzodiazepine BZD receptor agonist zolpidem (IC₅₀ = 48 nM). researchgate.netnih.gov Another derivative, which featured a chlorine atom instead of fluorine on the phenyl ring at position 4, also showed significant affinity with an IC₅₀ value of 25 nM. researchgate.netnih.gov The pharmacological effects of these potent compounds were successfully antagonized by flumazenil, a selective BZD receptor antagonist, which confirms that their biological activity is mediated through benzodiazepine receptors. researchgate.netnih.gov
Table 1: Benzodiazepine Receptor Binding Affinity of this compound Derivatives
| Compound Name | Receptor Binding (IC₅₀) | Reference Compound | Reference IC₅₀ |
| 4-(2-(benzyloxy)phenyl)-6-(4-fluorophenyl)pyrimidin-2-ol | 19 nM | Zolpidem | 48 nM |
| 4-(2-(benzyloxy)phenyl)-6-(4-chlorophenyl)pyrimidin-2-ol (Compound 3) | 25 nM | Diazepam | N/A |
Several derivatives of the this compound scaffold have demonstrated significant anticonvulsant properties in preclinical models. researchgate.net For example, the compound identified as 'compound 3' in one study exhibited potent anticonvulsant activity in in vivo tests. researchgate.netnih.gov The mechanism underlying this efficacy has been linked directly to the benzodiazepine receptor system. The anticonvulsant effects of active compounds were antagonized by flumazenil, which strongly indicates the involvement of benzodiazepine receptors in their action. researchgate.netexcli.de
Furthermore, related structures such as N-(4,6-substituted diphenylpyrimidin-2-yl) semicarbazones have also been synthesized and tested for their anticonvulsant activity against maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with many displaying good activity. nih.gov This highlights the robustness of the diphenylpyrimidine core in designing new anticonvulsant agents.
The therapeutic potential of this compound derivatives extends to sedative-hypnotic and anxiolytic effects, consistent with their activity as benzodiazepine receptor agonists. researchgate.netnih.gov Studies have shown that specific derivatives can produce desirable sedative-hypnotic effects. researchgate.netcivilica.com One such compound, 4-(2-((2-chlorobenzyl)oxy)phenyl)-6-(4-chlorophenyl)pyrimidin-2-ol, was found to significantly increase sleeping time induced by pentobarbital (B6593769) in a dose-dependent manner in mouse models. civilica.com
In addition to sedation, certain derivatives have demonstrated appropriate antianxiety effects in animal models. researchgate.netnih.gov Compound 3, noted for its potent anticonvulsant activity, also showed a desirable antianxiety profile. researchgate.net The hypnotic activities of these compounds were significantly diminished by the BZD receptor antagonist flumazenil, confirming that these effects are mediated through the same receptor system as their other CNS activities. researchgate.net
The pyrimidine (B1678525) scaffold is a well-established pharmacophore in oncology, and derivatives of 4,6-diphenylpyrimidine (B189498) have shown promise as anticancer agents. nih.govresearchgate.netfrontiersin.org Research has primarily focused on the closely related 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives, which have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.net These compounds exert their effects through various mechanisms, including the inhibition of critical cell cycle regulators like Aurora kinases. nih.govresearchgate.net
A key mechanism behind the anticancer potential of 4,6-diphenylpyrimidine derivatives is their ability to modulate the cell cycle, leading to arrest at critical checkpoints and preventing cancer cell proliferation. nih.govresearchgate.net
Different derivatives have been shown to induce cell cycle arrest at different phases. For example, the 4,6-diphenylpyrimidin-2-amine derivative known as 'derivative 12' was found to be an Aurora kinase A (AURKA) inhibitor that causes an accumulation of cells in the G2/M phase in HCT116 human colon cancer cells. nih.govresearchgate.net Another compound, 'derivative 9', a (Z)-3-((4,6-diphenylpyrimidin-2-ylamino)methylene)-2,3-dihydrochromen-4-one, induced cell cycle arrest at the G1/S boundary by upregulating G1 inhibitory proteins like p21 and p27. researchgate.net Similarly, other studies on related pyrimidine structures have reported G2/M phase arrest. researchgate.netrsc.org This ability to halt the cell division process underscores the therapeutic potential of this class of compounds in oncology. acs.org
Table 2: Cell Cycle Arrest Induced by 4,6-Diphenylpyrimidine Derivatives
| Compound/Derivative | Cell Line(s) | Phase of Cell Cycle Arrest |
| 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol (B47542) (Derivative 12) | HCT116 | G2/M |
| (Z)-3-((4,6-diphenylpyrimidin-2-ylamino)methylene)-2,3-dihydrochromen-4-one (Derivative 9) | HCT116 | G1/S |
| 5-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (Derivative 4) | HCT116 | G2/M |
| N2,N4-disubstituted pyrimidine-2,4-diamines (Compounds 2a, 2d, 3b) | MDA-MB-231 | G2/M |
Anticancer and Antiproliferative Potentials
Apoptosis Induction Pathways (e.g., Caspase Activation, PARP Cleavage)
Derivatives of this compound have been shown to induce apoptosis, a form of programmed cell death, through caspase-dependent pathways. One such derivative, (Z)-3-((4,6-diphenylpyrimidin-2-ylamino)methylene)-2,3-dihydrochromen-4-one, triggers apoptosis by stimulating the cleavage of caspase-9, caspase-3, and caspase-7. researchgate.net This cascade of activation leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, which is a hallmark of apoptosis. researchgate.netulpgc.es The cleavage and subsequent inactivation of PARP by executioner caspases like caspase-3 is a critical step in the apoptotic process. ulpgc.es
Another derivative, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol, also induces caspase-mediated apoptotic cell death in HCT116 human colon cancer cells. researchgate.net This is evidenced by the cleavage of caspase-3, caspase-7, and PARP. researchgate.net The intrinsic apoptotic pathway, which involves the activation of initiator caspase-9, is implicated in the action of some of these compounds. ulpgc.es This pathway is often regulated by the Bcl-2 family of proteins, which can prevent the release of cytochrome c from the mitochondria and subsequent apoptosome formation. ulpgc.es
Kinase Inhibition (e.g., Aurora Kinase A, B, C; EGFR, VEGFR-2)
Certain derivatives of this compound have demonstrated inhibitory activity against several protein kinases that are crucial for cell cycle regulation and signal transduction, making them attractive targets for cancer therapy. researchgate.netresearchgate.netd-nb.info
Specifically, the derivative (Z)-3-((4,6-diphenylpyrimidin-2-ylamino)methylene)-2,3-dihydrochromen-4-one has been found to decrease the phosphorylation of Aurora kinase A, B, and C. researchgate.net Another derivative, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol, was identified as an inhibitor of Aurora kinase A (AURKA). researchgate.net This inhibition was confirmed to reduce the phosphorylation of AURKA at Threonine 283 in HCT116 human colon cancer cells. researchgate.net Aurora kinases are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis. d-nb.infomdpi.com
In addition to Aurora kinases, the broader class of 2,4-disubstituted pyrimidines has been identified as a novel class of KDR (VEGFR-2) kinase inhibitors. derpharmachemica.comderpharmachemica.com Furthermore, some 4-anilinoquinazoline (B1210976) derivatives, which share structural similarities, have been developed as dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net The inhibition of these receptor tyrosine kinases is a key strategy in anticancer drug development. researchgate.net
| Derivative | Target Kinase(s) | Observed Effect | Cell Line | Reference |
|---|---|---|---|---|
| (Z)-3-((4,6-diphenylpyrimidin-2-ylamino)methylene)-2,3-dihydrochromen-4-one | Aurora Kinase A, B, C | Decreased phosphorylation | Not specified | researchgate.net |
| 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol | Aurora Kinase A (AURKA) | Inhibited AURKA activity and reduced phosphorylation at Thr283 | HCT116 | researchgate.net |
| 2,4-Disubstituted Pyrimidines (General Class) | KDR (VEGFR-2) | Identified as a novel class of inhibitors | Not specified | derpharmachemica.comderpharmachemica.com |
| 4-Anilinoquinazoline derivatives | EGFR, VEGFR-2 | Dual inhibition | Not specified | researchgate.net |
Histone Deacetylase (HDAC) Inhibition Profile
Derivatives of 4,6-diphenylpyrimidine have been investigated as inhibitors of histone deacetylases (HDACs), which are enzymes that play a crucial role in the epigenetic regulation of gene expression. researchgate.netresearchgate.net Targeting HDACs is a promising strategy in cancer therapy. lmaleidykla.lt
A series of analogs based on the diphenylpyrimidine scaffold were designed and synthesized as potential HDAC6 inhibitors. researchgate.net Among these, the compound 7-((4,6-diphenylpyrimidin-2-yl)amino)-N-hydroxyheptanamide demonstrated potent inhibition of HDAC6 with an IC50 of 3.8 nM. researchgate.net This compound also showed a 26-fold selectivity for HDAC6 over HDAC1. researchgate.net The 4,6-diphenylpyrimidine scaffold was specifically chosen to potentially enhance selectivity towards HDAC6. researchgate.net
While some pyrimidine-based hydroxamic acids have shown weak inhibitory activity against HDAC8, the focus of recent research has been on developing selective HDAC6 inhibitors. lmaleidykla.lt The development of selective HDAC inhibitors is an active area of research, with the goal of creating more effective and less toxic anticancer agents. researchgate.net
Cytotoxicity Against Specific Cancer Cell Lines (e.g., Hep-G2, MCF-7, HCT116)
Derivatives of this compound have been evaluated for their cytotoxic effects against various human cancer cell lines, including Hep-G2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
One study investigated a series of (Z)-3-((4,6-diphenylpyrimidin-2-ylamino)methylene)-2,3-dihydrochromen-4-one derivatives. researchgate.net While some derivatives showed dose-dependent cytotoxic effects against Hep-G2 and MCF-7 cells, the concentrations required were relatively high. researchgate.net For instance, the IC50 values against MCF-7 cells for four different derivatives were 112.2 μM, 143.7 μM, 68.1 μM, and 114.3 μM. researchgate.net Another derivative was found to be the most cytotoxic against Hep-G2 cells with an IC50 value of 82.7 μM. researchgate.net
In a separate study, a derivative, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol, was found to reduce the clonogenicity of HCT116 human colon cancer cells. researchgate.net Additionally, other pyrimidine derivatives have shown cytotoxic activity. For example, N'-(5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide displayed potency toward both Hep-G2 and MCF-7 cell lines with an IC50 of 25.7 μM for both. ekb.eg
| Derivative | Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| (Z)-3-((4,6-diphenylpyrimidin-2-ylamino)methylene)-2,3-dihydrochromen-4-one (Derivative 1) | MCF-7 | 112.2 | researchgate.net |
| Hep-G2 | >82.7 | researchgate.net | |
| (Z)-3-((4,6-diphenylpyrimidin-2-ylamino)methylene)-2,3-dihydrochromen-4-one (Derivative 2) | MCF-7 | 143.7 | researchgate.net |
| Hep-G2 | >82.7 | researchgate.net | |
| (Z)-3-((4,6-diphenylpyrimidin-2-ylamino)methylene)-2,3-dihydrochromen-4-one (Derivative 3) | MCF-7 | 68.1 | researchgate.net |
| Hep-G2 | >82.7 | researchgate.net | |
| (Z)-3-((4,6-diphenylpyrimidin-2-ylamino)methylene)-2,3-dihydrochromen-4-one (Derivative 4) | MCF-7 | 114.3 | researchgate.net |
| Hep-G2 | 82.7 | researchgate.net | |
| N'-(5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide | Hep-G2 | 25.7 | ekb.eg |
| MCF-7 | 25.7 | ekb.eg |
Antimicrobial Activity
Derivatives of this compound have demonstrated potential as antimicrobial agents, with studies investigating their efficacy against a range of bacteria and fungi. jmaterenvironsci.comnih.gov
Antibacterial Spectrum and Efficacy (e.g., against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
Several studies have evaluated the antibacterial properties of this compound derivatives against both Gram-positive and Gram-negative bacteria. One study synthesized a series of 4,6-diphenyl-2-((2-substitutedthio)-1,6-dihydropyrimidine derivatives and tested their activity. jmaterenvironsci.com One of the synthesized compounds exhibited moderate activity when compared to the standard drug ciprofloxacin. jmaterenvironsci.com
Another study synthesized twenty pyrimidine derivatives and tested their in vitro antibacterial activity against Pseudomonas aeruginosa (Gram-negative), Staphylococcus aureus (Gram-positive), and Escherichia coli (Gram-negative). ias.ac.in The results were compared with ciprofloxacin, and many of the synthesized compounds showed promising antibacterial activity. ias.ac.in Thymol derivatives incorporating a pyrimidine ring have also shown significant antibacterial activity against P. aeruginosa and methicillin-resistant S. aureus (MRSA). frontiersin.org
| Bacterial Strain | Gram Stain | Activity Observed | Reference |
|---|---|---|---|
| Staphylococcus aureus | Positive | Promising activity from some derivatives | ias.ac.in |
| Escherichia coli | Negative | Promising activity from some derivatives | ias.ac.in |
| Pseudomonas aeruginosa | Negative | Promising activity from some derivatives | ias.ac.infrontiersin.org |
Antifungal Efficacy (e.g., against Candida albicans)
The antifungal potential of this compound derivatives has also been explored, particularly against Candida albicans, a common fungal pathogen. jmaterenvironsci.comnih.govnih.gov In a study evaluating 4,6-diphenyl-2-((2-substitutedthio)-1,6-dihydropyrimidine derivatives, one compound showed moderate antifungal activity compared to the standard drug itraconazole. jmaterenvironsci.com
The broader class of s-triazine derivatives, which can be related to pyrimidines, has also been investigated for antifungal properties. nih.govnih.gov A series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives showed antifungal activity against Candida albicans. nih.govnih.gov These findings suggest that the pyrimidine scaffold and related heterocyclic systems are promising starting points for the development of new antifungal agents. ekb.eg
Anthelmintic Activity
Derivatives of this compound have shown notable anthelmintic activity. In a study evaluating their efficacy against the earthworm Pheretima posthuma, a common model for screening anthelmintic drugs, these compounds demonstrated significant effects. derpharmachemica.com The activity is assessed by measuring the time taken for paralysis and death of the worms upon exposure to the test compounds.
A series of 4,6-disubstituted pyrimidine-2-one derivatives were synthesized and evaluated for their anthelmintic potential. derpharmachemica.com The parent compound, this compound, and its substituted analogues exhibited varying degrees of activity. The introduction of different substituent groups on the phenyl rings was found to modulate the anthelmintic efficacy. For instance, compounds with electron-withdrawing groups like nitro and chloro, as well as electron-donating groups like hydroxy and dimethylamino, were investigated. derpharmachemica.com
The results indicated that some derivatives displayed potency comparable to the standard drug, albendazole. derpharmachemica.com Specifically, the compound 4-(2-chlorophenyl)-6-phenylpyrimidin-2(1H)-one was identified as one of the most potent in the series. derpharmachemica.com This highlights the potential of this chemical scaffold in the development of new anthelmintic agents. derpharmachemica.com
Table 1: Anthelmintic Activity of 4,6-Disubstituted Pyrimidine-2-one Derivatives
Enzyme Inhibition Studies (e.g., α-Glucosidase, α-Amylase)
The inhibitory potential of this compound derivatives against various enzymes has been a subject of interest. Pyrimidine derivatives, in general, have been investigated for their ability to inhibit enzymes like α-glucosidase and α-amylase, which are key targets in the management of diabetes. nih.gov While specific studies on this compound's direct inhibition of α-glucosidase and α-amylase are not extensively detailed in the provided context, the broader class of pyrimidine derivatives has shown promise in this area. nih.gov
In silico studies have suggested that 4,6-disubstituted pyrimidine-2-one derivatives possess enzyme inhibition properties. derpharmachemica.com These computational models predict the interaction of these compounds with enzyme active sites, indicating a potential for inhibitory activity. For instance, in silico evaluations have shown that these derivatives may act as kinase inhibitors. derpharmachemica.com
Furthermore, research on related pyrimidine structures has demonstrated significant inhibitory activity against various metabolic enzymes. nih.gov This suggests that the this compound scaffold could be a valuable starting point for designing potent enzyme inhibitors for various therapeutic applications.
Antioxidant Activity
The antioxidant potential of this compound derivatives has also been explored. Antioxidants are crucial for combating oxidative stress, which is implicated in numerous diseases. The ability of a compound to scavenge free radicals is a common measure of its antioxidant activity.
Studies on novel derivatives of (Z)-3-((4,6-diphenylpyrimidin-2-ylamino)methylene)-2,3-dihydrochromen-4-ones, which incorporate the 4,6-diphenylpyrimidine moiety, have been conducted to assess their antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.net The results showed that while some derivatives possessed weak scavenging activity, one particular compound exhibited an effective SC50 value as low as 36 μM, indicating significant antioxidant potential. researchgate.net
The antioxidant properties of pyrimidine derivatives are often attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize free radicals. The presence of specific substituent groups can enhance this activity. nih.gov
Other Reported Activities (e.g., Anti-inflammatory, Anti-HIV, Antimalarial)
The versatile scaffold of this compound has led to the investigation of its derivatives for a range of other biological activities.
Anti-inflammatory Activity: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties. scialert.netscispace.com For example, some (Z)-3-((4,6-diphenylpyrimidin-2-ylamino)methylene)-2,3-dihydrochromen-4-one derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages, with inhibition percentages reaching up to 92.1% at a concentration of 20 μM. researchgate.net
Anti-HIV Activity: The pyrimidine nucleus is a component of several anti-HIV drugs. derpharmachemica.com While direct anti-HIV testing of this compound derivatives is not detailed in the provided results, the structural similarity to known antiviral agents suggests this as a potential area for future research. scialert.net
Antimalarial Activity: Pyrimidine derivatives have also been explored for their antimalarial activity. scialert.netscispace.com The pyrimidine ring is a key feature in some antimalarial drugs. Although specific antimalarial data for this compound derivatives were not found, the broader class of compounds holds promise in this therapeutic area.
Anticonvulsant Activity: Notably, novel derivatives of this compound have been designed and evaluated as benzodiazepine receptor ligands, showing significant anticonvulsant activity in preclinical models. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective drug candidates.
Impact of Substituent Position and Electronic Properties on Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl rings.
In anthelmintic studies, the presence of a chloro group at the ortho position of one of the phenyl rings in 4-(2-chlorophenyl)-6-phenylpyrimidin-2(1H)-one resulted in the highest potency among the tested compounds. derpharmachemica.com This suggests that both the electronic nature (electron-withdrawing) and the position of the substituent are critical for activity.
For anticonvulsant activity, SAR studies of 1,3,4-oxadiazole (B1194373) derivatives linked to a pyrimidine core indicated that the introduction of an amino group at a specific position on the oxadiazole ring led to significant anticonvulsant effects. researchgate.net Conversely, eliminating an electronegative substituent on the phenyl ring reduced the activity, highlighting the importance of electronic properties. researchgate.net
In the context of anticancer activity, quantitative structure-activity relationship (QSAR) calculations for 4,6-diphenylpyrimidin-2-amine derivatives revealed that hydrophobic substituents and a 1-naphthalenyl group at a specific position increased the activity. researchgate.net Furthermore, the presence of a hydrogen bond acceptor at the C-2 position of another part of the molecule also enhanced activity. researchgate.net
Correlation between Structural Features and Pharmacological Efficacy
For derivatives acting as benzodiazepine receptor ligands, the affinity for the receptor was found to be highly dependent on the substituents on the phenyl rings. nih.gov For example, a derivative with a 4-fluorophenyl group showed very high affinity. nih.gov The pharmacological effects of the most potent compounds were antagonized by flumazenil, confirming their interaction with benzodiazepine receptors. nih.gov
In the case of anti-inflammatory derivatives, the specific arrangement of the pyrimidine core and the attached chromenone moiety in (Z)-3-((4,6-diphenylpyrimidin-2-ylamino)methylene)-2,3-dihydrochromen-4-ones is critical for their ability to inhibit NO production. researchgate.net
The regioselective functionalization of 4,6-diphenylpyrimidin-2(1H)-ones, determining whether alkylation occurs at the oxygen or nitrogen atom, is another crucial structural aspect. nih.gov The formation of O-alkylated versus N-alkylated products can dramatically alter the biological profile of the resulting compounds. nih.gov
Table 2: Chemical Compounds Mentioned
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Elucidation of Pharmacophore Models
In medicinal chemistry, a pharmacophore model is an essential tool that describes the three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target and elicit a response. fiveable.mefiveable.me These models are crucial in drug design and discovery, guiding the optimization of lead compounds and the screening of chemical libraries to identify new, potent molecules. fiveable.mefiveable.me The development of a pharmacophore model involves identifying key features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic regions, and charged groups, and mapping their spatial relationships. fiveable.me For derivatives of this compound, pharmacophore modeling has been instrumental in understanding their interaction with biological targets, particularly the benzodiazepine (BZD) binding site of the GABA-A receptor.
Research into novel BZD receptor agonists has focused on designing compounds with improved selectivity and fewer adverse effects compared to classical benzodiazepines. researchgate.net In this context, derivatives of this compound have been designed and synthesized based on established pharmacophore models for BZD receptor ligands. researchgate.netbrieflands.com These models generally indicate that essential features for binding include an aromatic or heteroaromatic ring connected to a proton-accepting functional group. brieflands.com
Conformational analysis and superimposition studies of this compound derivatives with known BZD agonists have shown that these compounds can effectively match the key pharmacophoric features. researchgate.netnih.gov Docking studies with models of the GABA-A receptor (e.g., the α1β2γ2 subtype) have further confirmed that these derivatives can establish proper interactions within the BZD binding site. researchgate.netnih.gov
The pyrimidine ring itself is recognized as a "privileged structure" and an important pharmacophore in medicinal chemistry, contributing to a wide range of biological activities. nih.govresearchgate.netmdpi.com The structural versatility of the pyrimidine skeleton allows for modifications at multiple positions, enabling the fine-tuning of its pharmacological profile. mdpi.com
Detailed investigations into a series of this compound derivatives revealed significant structure-activity relationships (SAR) for BZD receptor binding. The affinity of these compounds is highly dependent on the nature and position of substituents on the phenyl rings. For instance, the introduction of specific groups can dramatically alter the binding affinity, as measured by IC50 values from radioligand binding assays. researchgate.net
One study highlighted that a this compound derivative, 4-(2-(benzyloxy)phenyl)-6-(4-fluorophenyl)pyrimidin-2-ol , was a particularly potent ligand with an IC50 value of 19 nM. researchgate.net Another potent analogue, 4-(2-(benzyloxy)phenyl)-6-(4-chlorophenyl)pyrimidin-2-ol , which has a chlorine atom instead of fluorine, also showed high affinity with an IC50 of 25 nM. researchgate.net The potent effects of these compounds were confirmed to be mediated through the BZD receptors, as their pharmacological actions were antagonized by flumazenil, a selective BZD receptor antagonist. researchgate.net
The table below summarizes the research findings for selected this compound derivatives, illustrating the impact of different substituents on their binding affinity for the benzodiazepine receptor.
Pharmacological Data for this compound Derivatives
| Compound Name | Substituent at Phenyl Ring (Position 6) | Substituent at Phenyl Ring (Position 4) | Binding Affinity (IC50, nM) | Reference |
|---|---|---|---|---|
| 4-(2-(benzyloxy)phenyl)-6-(4-fluorophenyl)pyrimidin-2-ol | 4-Fluoro | 2-(Benzyloxy) | 19 | researchgate.net |
| 4-(2-(benzyloxy)phenyl)-6-(4-chlorophenyl)pyrimidin-2-ol | 4-Chloro | 2-(Benzyloxy) | 25 | researchgate.net |
Computational Chemistry and in Silico Investigations
Molecular Docking Studies
Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4,6-diphenylpyrimidin-2-ol derivatives, these studies have been instrumental in understanding their binding mechanisms to various protein targets.
Ligand-Target Interactions and Binding Affinity Predictions
Molecular docking simulations have been employed to predict the binding affinities of this compound derivatives with several biological targets. For instance, in the context of developing new benzodiazepine (B76468) receptor ligands, derivatives of this compound were designed and evaluated. researchgate.netnih.gov One notable derivative, 4-(2-(benzyloxy)phenyl)-6-(4-fluorophenyl)pyrimidin-2-ol, demonstrated a high binding affinity with an IC50 value of 19 nM, which was more potent than the reference drug zolpidem (IC50 = 48 nM). researchgate.netnih.gov Another derivative, where chlorine replaced fluorine, also showed a significant affinity (IC50 = 25 nM). researchgate.netnih.gov
In a different study targeting the soluble epoxide hydrolase (sEH) enzyme, a series of amide sEH inhibitors featuring a pyrimidin-2-ol ring as a novel secondary pharmacophore were developed. nih.gov The most potent compound in this series, 4-chloro-N-{4-[6-(4-chlorophenyl)-2-hydroxypyrimidin-4-yl]phenyl}benzamide, exhibited an exceptionally low IC50 value of 1.2 nM. nih.gov These studies highlight the utility of docking in predicting and ranking the potency of newly synthesized compounds.
Furthermore, docking studies on pyrimidine (B1678525) derivatives against the main protease (Mpro) of SARS-CoV-2 have been conducted to evaluate their antiviral potential. mdpi.comresearchgate.net While specific binding affinities for this compound itself were not detailed, related pyrimidine structures showed promise, indicating the scaffold's potential for diverse therapeutic applications. mdpi.comresearchgate.net
| Derivative | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
|---|---|---|---|---|
| 4-(2-(benzyloxy)phenyl)-6-(4-fluorophenyl)pyrimidin-2-ol | Benzodiazepine Receptor | 19 | Zolpidem | 48 |
| 4-(2-(benzyloxy)phenyl)-6-(4-chlorophenyl)pyrimidin-2-ol | Benzodiazepine Receptor | 25 | - | - |
| 4-chloro-N-{4-[6-(4-chlorophenyl)-2-hydroxypyrimidin-4-yl]phenyl}benzamide | Soluble Epoxide Hydrolase (sEH) | 1.2 | - | - |
Identification of Key Interacting Residues in Binding Sites
A critical aspect of molecular docking is the identification of key amino acid residues within the binding site that are crucial for ligand recognition and binding. In the study of soluble epoxide hydrolase (sEH) inhibitors, docking analysis revealed that the amide group of the inhibitors formed crucial hydrogen bonding interactions with the key catalytic triad (B1167595) residues: Asp-353, Tyr-383, and Tyr-466. nih.gov These interactions were determined to be critical for the observed high binding affinity. nih.gov
Similarly, when pyrimidine derivatives were docked into the active site of dihydrofolate reductase (DHFR), the simulations suggested good interaction with the enzyme's active cavities, which was later confirmed by in vitro enzyme inhibition studies. nih.gov For pyrimidine-based inhibitors of alpha-amylase, docking studies showed that the interacting residues of the synthesized molecules aligned with the amino acid lining present in the active site of the 1OSE pig pancreatic alpha-amylase isoenzyme. ajchem-a.com
Docking Against Specific Protein Targets (e.g., Benzodiazepine Receptors, Kinases, Enzymes)
The versatility of the this compound scaffold is evident from the diverse range of protein targets it has been computationally evaluated against.
Benzodiazepine Receptors: As previously mentioned, novel derivatives of this compound have been successfully designed and evaluated as potent benzodiazepine receptor agonists. researchgate.netnih.gov The pharmacological effects of the most promising compound were antagonized by flumazenil, a selective BZD receptor antagonist, confirming the involvement of these receptors. researchgate.netnih.gov
Enzymes:
Soluble Epoxide Hydrolase (sEH): The pyrimidin-2-ol ring has been incorporated as a novel secondary pharmacophore in amide-based sEH inhibitors, leading to highly potent compounds. nih.gov
Dihydrofolate Reductase (DHFR): Pyrimidine derivatives have shown inhibitory potential against DHFR, a key enzyme in bacterial metabolism. nih.gov
Alpha-Amylase: Derivatives have been designed and docked against alpha-amylase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in managing diabetes. ajchem-a.com
Kinases: The broader class of diphenylpyrimidine derivatives has been investigated as inhibitors of various kinases, such as Aurora kinase A, which are crucial in cell cycle regulation and are targets for anticancer drugs. researchgate.net In silico docking demonstrated that a specific derivative binds effectively to Aurora kinase A. researchgate.net
Quantum Chemical Calculations and Molecular Geometry Optimization
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and optimizing the molecular geometry of compounds like this compound. These calculations provide insights into parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity. jchemrev.com
For pyrazol-pyrimidine derivatives, a related class of compounds, DFT calculations using methods like B3LYP/6-311+G** have been used to study geometrical and structural parameters, including bond lengths, angles, and molecular electrostatic potentials (MEP). jchemrev.comresearchgate.net Such studies help in understanding the charge distribution and reactive sites within the molecule. The arrangement of new pyrazol-pyrimidine derivatives has been constituted at the subatomic level using conventional bond lengths and angles for molecular docking processes. researchgate.netcuestionesdefisioterapia.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.
Development of Predictive Models for Biological Activity
QSAR studies have been applied to pyrimidine derivatives to develop predictive models for their biological activities. mdpi.com For a series of 2-amino-4,6-diarylpyrimidine derivatives targeting α-glucosidase and α-amylase, QSAR investigations revealed a strong correlation (R2 = 0.999916) between the structures of the compounds and their inhibitory activities. researchgate.net This indicates that the developed models can reliably predict the potency of new, unsynthesized derivatives.
In another study on indazole-pyrimidine derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) results, which are often a component of QSAR studies, showed that the synthesized compounds had favorable properties, such as low toxicity and good solubility, adhering to Lipinski's rule of five and Veber's rule. mdpi.com These predictive models are invaluable in the drug discovery process, as they help prioritize which compounds to synthesize and test, thereby saving time and resources.
Statistical Validation and Robustness of QSAR Models
The reliability of any Quantitative Structure-Activity Relationship (QSAR) model hinges on its statistical validation. basicmedicalkey.com This process is essential to ensure that the model is robust, predictive, and not a result of chance correlation. derpharmachemica.com Validation assesses the model's quality, applicability, and statistical significance. basicmedicalkey.com For QSAR models related to compounds like this compound and its derivatives, validation is typically performed using two primary strategies: internal and external validation. basicmedicalkey.comderpharmachemica.com
Internal validation involves assessing the stability and robustness of the model using the training set of molecules from which it was developed. basicmedicalkey.comresearchgate.net The most common method for internal validation is cross-validation, particularly the leave-one-out (LOO) technique. derpharmachemica.com In this process, a single compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The results are used to calculate the cross-validated correlation coefficient (Q²). A high Q² value (often > 0.5) is considered indicative of good internal predictive power. researchgate.net
External validation is a more stringent test of a model's predictive power. It involves predicting the activity of an external set of compounds (the test set) that were not used in the model's development. d-nb.info The predictive ability is often quantified by the predictive R² (R²_pred). nih.gov For a model to be considered predictive, it must accurately forecast the activities of the test set compounds. d-nb.info The Organisation for Economic Co-operation and Development (OECD) has established principles for developing validated QSAR models, emphasizing the need for a defined endpoint, an unambiguous algorithm, a defined applicability domain, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible. basicmedicalkey.com
Several statistical metrics are employed to judge the quality of QSAR models. These parameters ensure that the developed model is not overfitted and has genuine predictive capability. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| R² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Indicates the goodness-of-fit of the model to the training data. A value closer to 1 suggests a better fit. However, a high R² alone does not guarantee predictive ability. d-nb.info |
| Q² (Cross-validated R²) | Calculated during internal cross-validation, it measures the internal predictive ability of the model. | A high Q² (e.g., > 0.5) indicates good model robustness and internal predictivity. researchgate.net A large difference between R² and Q² can suggest overfitting. |
| R²_pred (Predictive R² for external set) | Measures the predictive performance of the model on an external test set. | Considered a true measure of the model's predictive power for new compounds. nih.gov |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | Indicates the absolute error of the predictions in the units of the activity. Lower values are better. researchgate.net |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations serve as a "computational microscope," providing detailed insights at an atomic level into the dynamic behavior of molecular systems over time. researchgate.netnih.gov For compounds such as this compound derivatives, MD simulations are instrumental in understanding their interactions with biological targets, such as proteins or enzymes. iaanalysis.com These simulations can reveal conformational changes, system stability, and the intricate mechanisms of molecular recognition. iaanalysis.comnih.gov
MD simulations are widely used to assess the dynamic behavior and conformational stability of a ligand when it is bound to a protein. iaanalysis.com By tracking the atomic coordinates of the complex over a set period, typically nanoseconds, one can analyze its structural integrity. asm.org A key metric for evaluating stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable, low, and converging RMSD value suggests that the ligand-protein complex has reached equilibrium and remains in a stable conformational state. researchgate.net
In a study on derivatives of 4,6-diphenylpyrimidin-2-amine (B1348216), which shares the core scaffold, a 100-nanosecond MD simulation was performed. The results showed a mean RMSD value of 1.77 Å for the protein-ligand complexes, indicating that the compounds remained tightly bound to the active site and maintained conformational stability throughout the simulation. researchgate.net
| System Analyzed | Simulation Time | Key Metric | Observed Value | Interpretation |
|---|---|---|---|---|
| Aurora Kinase A - 4,6-diphenylpyrimidin-2-amine derivative complex | 100 ns | Mean RMSD | 1.77 Å | The complex is conformationally stable, with the ligand tightly attached to the active site. researchgate.net |
MD simulations are crucial for elucidating the precise binding mechanism between a ligand and its receptor. nih.gov They allow researchers to visualize and quantify the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. iaanalysis.com By calculating the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), scientists can predict the binding affinity of a compound for its target. asm.org
For instance, molecular docking analyses of this compound derivatives designed as sEH inhibitors revealed the importance of hydrogen bonding interactions between the amide group of the inhibitors and key amino acid residues (Asp-353, Tyr-383, and Tyr-466) in the enzyme's active site. nih.gov These specific interactions are critical for the compound's binding affinity. nih.gov Furthermore, enhanced sampling MD techniques can be used to simulate the entire binding and unbinding process, providing insights into the ligand's residence time, a critical parameter for drug efficacy. nih.govnih.gov
Dynamic Behavior and Conformational Stability of Ligand-Protein Complexes
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a fundamental component of modern drug discovery. cambridge.org These computational models allow for the early assessment of a compound's pharmacokinetic profile, helping to identify candidates with desirable drug-like properties before costly synthesis and experimentation. iapchem.orgsciensage.info For derivatives of this compound, in silico studies have been conducted to evaluate their potential as orally active agents. researchgate.net Studies on a series of amide-based this compound derivatives found that the calculated ADMET (ADME and Toxicity) indices fell within acceptable ranges for drug candidates. nih.gov
| ADME Parameter | Description | Relevance for this compound Derivatives |
|---|---|---|
| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gastrointestinal tract into the bloodstream. mdpi.com | In silico calculations suggested that novel this compound derivatives could be active oral agents. researchgate.net |
| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of a compound to cross the BBB and enter the central nervous system. mdpi.com | This is a critical parameter for neurologically active agents and is routinely predicted to assess potential CNS effects. researchgate.net |
| Cytochrome P450 (CYP) Inhibition | Predicts whether a compound will inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions. researchgate.net | ADMET profiling helps ensure compounds have a low potential for such interactions. researchgate.net |
| Plasma Protein Binding (PPB) | Predicts the extent to which a compound binds to proteins in the blood plasma. cambridge.org | This influences the amount of free drug available to exert its effect. Models can predict binding to proteins like human serum albumin. uniroma1.it |
Lipophilicity and Hydrophilicity Predictions (e.g., logP values)
For the parent compound, this compound, computational tools provide predicted logP values. These predictions are valuable for initial assessments of the compound's likely behavior in biological systems. nih.gov
| Compound | Descriptor | Predicted Value | Source | Interpretation |
|---|---|---|---|---|
| This compound | XLogP3-AA | 2.9 | PubChem CID 619028 nih.gov | A logP of 2.9 indicates that the compound is lipophilic and has a higher affinity for lipid environments than for aqueous ones, suggesting it is likely to permeate biological membranes. acdlabs.com |
Supramolecular Chemistry and Intermolecular Interactions
Hydrogen Bonding Networks in 4,6-Diphenylpyrimidin-2-ol Systems
Hydrogen bonds are a predominant force in the crystal packing of pyrimidinol derivatives. The presence of both hydrogen bond donors (N-H and O-H groups) and acceptors (N and O atoms) allows for the formation of intricate and robust networks.
N-H···N and N-H···O Hydrogen Bond Characterization
In the crystalline state, derivatives of this compound frequently exhibit intermolecular N-H···N and N-H···O hydrogen bonds. These interactions are crucial in the formation of dimers and larger supramolecular assemblies. For instance, in related 2-aminopyrimidine (B69317) systems, pairs of N—H⋯N hydrogen bonds are commonly observed, leading to the formation of inversion dimers. researchgate.net Similarly, N-H···O hydrogen bonds contribute to linking these dimeric units into extended chains. researchgate.net The strength and geometry of these bonds are influenced by the electronic properties of the substituents on the pyrimidine (B1678525) and phenyl rings.
The formation of these hydrogen bonds is a specific type of dipole-dipole interaction where a hydrogen atom bonded to a highly electronegative atom (like nitrogen or oxygen) is attracted to another nearby electronegative atom. purdue.edulibretexts.org This results in a strong attractive force that helps to stabilize the crystal structure. purdue.edu In various heterocyclic compounds, these N-H···N and N-H···O interactions are a recurring motif, demonstrating their significance in crystal engineering. mdpi.comresearchgate.netnih.govresearchgate.net
Formation of Homosynthons and Ring Motifs (e.g., R2²(8))
A recurrent and robust feature in the crystal structures of pyrimidinol derivatives is the formation of the R2²(8) ring motif. mdpi.comresearchgate.netresearchgate.net This specific arrangement involves two molecules linked by two hydrogen bonds, creating a ring composed of eight atoms. This motif is a type of supramolecular homosynthon, a reliable and predictable pattern of intermolecular interactions. nih.govmdpi.com
In many 4,6-diarylpyrimidin-2-amine derivatives, pairs of intermolecular N—H⋯N hydrogen bonds form inversion dimers that enclose these R2²(8) rings. researchgate.net This motif is not limited to pyrimidinols and is a common feature in the crystal structures of many related heterocyclic compounds, including those with carboxylic acids, where N-H···O interactions lead to the same ring formation. mdpi.comresearchgate.net The stability and prevalence of the R2²(8) synthon make it a key component in the design of new crystalline materials with desired structural properties. nih.govmdpi.com
Aromatic Stacking Interactions (π-π Interactions)
The phenyl rings of this compound provide a rigid framework that facilitates π-π stacking interactions, which are another significant force governing the crystal packing. vulcanchem.com These interactions occur between the electron-rich π-systems of the aromatic rings.
Centroid-Centroid Distances and Stacking Geometries
The strength and geometry of π-π stacking interactions are characterized by parameters such as the centroid-centroid distance between the aromatic rings. mdpi.com In many crystal structures of related compounds, these distances are typically found to be in the range of 3.4 to 4.0 Å. mdpi.comresearchgate.netresearchgate.net The geometry of the stacking can vary, from a perfectly co-facial arrangement to offset or edge-to-face configurations. nih.govschrodinger.com These different geometries arise from a balance of attractive and repulsive forces between the π-systems. Hirshfeld surface analysis is a useful tool for visualizing and quantifying these and other intermolecular contacts within the crystal structure. mdpi.comnih.gov
| Interaction Type | Typical Centroid-Centroid Distance (Å) | Reference |
|---|---|---|
| π–π stacking | 3.5984 (11) | researchgate.net |
| π–π stacking | 3.4731 (14) | nih.gov |
| π…π (C…C) | < 4.0 | mdpi.com |
Influence of Substituents on Aromatic Stacking
The nature and position of substituents on the phenyl rings can significantly influence the strength and geometry of π-π stacking interactions. rsc.orgnih.gov Electron-donating or electron-withdrawing groups can alter the electron density of the aromatic ring, thereby modifying the electrostatic component of the stacking interaction. nih.govlibretexts.org
Anion-π and C-H···π Interactions
The structure of this compound, featuring both electron-rich phenyl rings and an electron-deficient pyrimidine core, makes it a candidate for engaging in subtle yet significant non-covalent interactions, including anion-π and C-H···π interactions.
Anion-π Interactions: These are attractive forces between an anion and the face of an electron-deficient π-system. researchgate.net While cation-π interactions are well-documented, anion-π interactions are a more recently appreciated force in molecular recognition and assembly. researchgate.netchem8.org The interaction's strength is influenced by the aromatic system's quadrupole moment and polarizability. researchgate.net Aromatic rings typically have a negative quadrupole moment, making them attractive to cations. However, by incorporating strongly electron-withdrawing substituents, this quadrupole moment can be inverted to become positive, favoring interactions with anions. researchgate.net The pyrimidine ring in this compound is inherently π-deficient due to the presence of two electronegative nitrogen atoms, which could facilitate favorable interactions with anions. Computational and experimental studies on other π-acidic systems have demonstrated that these interactions can influence acidity (pKa values) and play a role in catalysis by stabilizing anionic transition states. researchgate.net
Crystal Engineering and Design of Supramolecular Assemblies
Crystal engineering is the rational design of functional molecular solids by understanding and utilizing intermolecular interactions. dariobraga.it It combines the principles of supramolecular chemistry with materials science to create crystalline materials with desired properties. dariobraga.it The functional groups on this compound—the pyrimidine nitrogen atoms, the hydroxyl group, and the phenyl rings—make it a versatile building block for designing complex supramolecular architectures. researchgate.netresearchgate.net The tautomeric nature of the molecule (existing as both a pyrimidin-2-ol and a pyrimidin-2(1H)-one) provides different hydrogen bonding donors and acceptors, further expanding its potential in creating diverse, self-assembled structures. nih.gov
The design of co-crystals is a key area of crystal engineering. usherbrooke.ca By combining this compound with other molecules (co-formers) that have complementary functional groups, it is possible to form new crystalline structures held together by specific, predictable interactions like hydrogen bonds. usherbrooke.ca This approach allows for the tuning of physical properties of materials.
Role of Intermolecular Forces in Crystal Packing
The arrangement of molecules in a crystal, known as the crystal packing, is dictated by a balance of various intermolecular forces. fiveable.me The physical properties of a crystalline solid, such as melting point and solubility, are highly dependent on the strength and nature of these forces. fiveable.melibguides.com In the case of this compound and its derivatives, several key interactions govern the crystal structure.
Hydrogen Bonding: As a powerful and directional interaction, hydrogen bonding plays a primary role. docbrown.info The 2-ol form can act as a hydrogen bond donor (O-H) and acceptor (pyrimidine N atoms), while the 2-one tautomer features N-H donors and a C=O acceptor. This allows for the formation of robust hydrogen-bonded synthons, such as dimers and chains, which are common motifs in pyrimidine-based crystal structures. researchgate.netresearchgate.net For instance, in related 2-aminopyrimidine structures, strong N-H···N hydrogen bonds lead to the formation of dimeric motifs. researchgate.netresearchgate.net
π–π Stacking: The planar phenyl rings are prone to π–π stacking interactions. These forces, arising from the interaction between the quadrupole moments of the aromatic rings, contribute significantly to the cohesion of the crystal lattice, often resulting in stacked columnar arrangements. researchgate.net
The interplay of these forces determines the final crystal lattice, influencing its density and stability. fiveable.me The specific geometry and relative orientation of the phenyl rings with respect to the pyrimidine core also play a critical role in how efficiently the molecules can pack. researchgate.net
Hirshfeld Surface Analysis for Interaction Quantification
While a specific Hirshfeld analysis for this compound is not detailed in the available literature, analyses of structurally similar pyrimidine derivatives provide valuable insights into the expected interactions. nih.govresearchgate.net For these molecules, the major contributing contacts are typically H···H, C···H, and N···H interactions.
Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Pyrimidine Derivative. Data is illustrative based on analyses of similar compounds like 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine. nih.gov
| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |
| H···H | ~51.6% | Represents the most abundant, though weakest, van der Waals contacts. |
| C···H/H···C | ~23.0% | Indicates C-H···π interactions or other C-H contacts with the molecular surface. |
| N···H/H···N | ~15.8% | Corresponds primarily to the strong N-H···N hydrogen bonds crucial for forming dimers and other motifs. |
| S···H/H···S | ~8.5% | Specific to sulfur-containing derivatives, but illustrates how heteroatoms contribute to packing. |
| Other (C···C, C···N) | ~1.1% | Minor contributions from other close contacts. |
This quantitative breakdown allows for a detailed understanding of how different forces guide the supramolecular assembly and contribute to the stability of the crystal structure. researchgate.netnih.gov
Solvation and Solvent-Mediated Interactions
Solvation refers to the interaction between a solute and the solvent molecules surrounding it. These interactions can significantly influence chemical reactivity, reaction pathways, and crystallization behavior. mdpi.com The choice of solvent is critical in the synthesis and purification of this compound and its derivatives.
Research has shown that solvent choice can direct the outcome of chemical reactions involving this compound. For example, in the alkylation of 4,6-diphenylpyrimidin-2(1H)-one, the use of cesium carbonate (Cs₂CO₃) as a base in dimethylformamide (DMF) as the solvent leads to selective O-alkylation in high yields. nih.gov This suggests a specific solvent-mediated mechanism where DMF and the cesium cation stabilize the transition state that favors attack at the oxygen atom over the nitrogen atom. nih.gov In contrast, using other base/solvent combinations often results in a mixture of N- and O-alkylated products. nih.gov
Solvents also play a crucial role in crystallization, affecting crystal habit, size, and even the polymorphic form obtained. mdpi.com The interactions between solvent molecules and the different faces of a growing crystal can either inhibit or promote growth along specific crystallographic directions, thereby altering the final morphology of the crystal. mdpi.com Studies on related diphenylpyrimidones have also shown that solvent polarity and viscosity can modulate the compound's photophysical properties, such as its fluorescence emission, by affecting the excited state geometries and intramolecular charge transfer processes. researchgate.net
Future Perspectives and Research Directions for 4,6 Diphenylpyrimidin 2 Ol
Development of Novel Derivatization Strategies for Enhanced Bioactivity
The core structure of 4,6-diphenylpyrimidin-2-ol offers multiple sites for chemical modification, a feature that researchers are actively exploiting to enhance its biological effects. Future work will concentrate on sophisticated derivatization strategies to fine-tune the molecule's properties.
A key area of development is regioselective functionalization, which allows for precise chemical modifications at specific atoms. A recently developed one-step, catalyst-free methodology using caesium carbonate in DMF has shown success in achieving selective O-alkylation of 4,6-diphenylpyrimidin-2(1H)-ones. rsc.orgrsc.org This method provides high yields of the O-regioisomer, a process favored due to the formation of a stable oxygen-caesium complex. rsc.orgresearchgate.net Future research will likely expand on this to introduce a wider variety of functional groups at the oxygen position, potentially modulating the compound's interaction with biological targets.
Another promising avenue is the synthesis of derivatives containing a propargyl group, which has proven effective in creating potent dual inhibitors for enzymes involved in Alzheimer's disease. nih.gov Additionally, modifications to the two phenyl rings at the 4- and 6-positions, such as adding methoxy (B1213986) or chloro groups, have been used to create potent antiproliferative agents. frontiersin.org The synthesis of 4,6-diaryl-2-amine derivatives has also been explored to develop inhibitors of Aurora kinase A for cancer therapy. researchgate.netnih.gov
More radical transformations of the pyrimidine (B1678525) core are also being explored. A "deconstruction-reconstruction" strategy has been devised where complex pyrimidines are converted into versatile iminoenamine building blocks. nih.gov These intermediates can then be used in de novo heterocycle synthesis to generate diverse libraries of substituted pyrimidine analogues, accelerating the study of structure-activity relationships (SAR). nih.gov Future efforts will likely apply these innovative synthetic methodologies to the this compound scaffold to generate novel candidates with improved potency and selectivity.
Exploration of New Pharmacological Targets and Disease Areas
Initial research has established that derivatives of this compound can interact with a range of biological targets, opening up several potential therapeutic applications. A significant future direction is the systematic exploration of new pharmacological targets and, consequently, new disease areas where these compounds could be effective.
Neurological Disorders: Derivatives have been successfully designed as new benzodiazepine (B76468) receptor ligands, showing potential for treating neurological conditions like insomnia, anxiety, and epilepsy. researchgate.net Beyond this, research has demonstrated that 4,6-diphenylpyrimidine (B189498) derivatives can act as potent dual inhibitors of monoamine oxidase (MAO-A) and acetylcholinesterase (AChE), two key enzymes implicated in the pathogenesis of Alzheimer's disease. nih.govnih.gov Further investigation into other neurodegenerative diseases like Parkinson's or multiple sclerosis is a logical next step, especially given the role of targets like microtubule affinity-regulating kinase 4 (MARK4) in Alzheimer's pathology, which has also been identified as a target for disubstituted pyrimidines. nih.govfrontiersin.org
Oncology: The field of cancer therapy presents numerous opportunities. Derivatives of the closely related 4,6-diphenylpyrimidin-2-amine (B1348216) have been synthesized as inhibitors of Aurora kinase A, a target for cancer treatment due to its role in cell cycle progression. researchgate.netnih.govresearchgate.net Other studies have developed new series of 4,6-diaryl pyrimidines as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial in tumor growth and angiogenesis. frontiersin.orgnih.gov Further targets in oncology include cyclin-dependent kinases (CDK2 and CDK9) and phosphoinositide 3-kinases (PI3Ks), for which diphenylpyrimidine derivatives have shown inhibitory potential. researchgate.netresearchgate.net
Infectious Diseases: The pyrimidine scaffold is a component of several anti-infective drugs. mdpi.com While specific research on this compound in this area is nascent, its derivatives have been evaluated as inhibitors of CDK9, which is relevant not only for cancer but also for anti-HIV-1 activity. researchgate.netrsc.org A significant area for future research is the evaluation of these compounds against a broader range of viral, bacterial, and fungal pathogens. Furthermore, studies have already shown that this compound and its substituted derivatives possess significant anthelmintic (anti-worm) activity, suggesting a potential application in treating parasitic infections. derpharmachemica.comderpharmachemica.com
Inflammatory Diseases: Pyrimidine analogues have a known history as anti-inflammatory agents. rsc.orggsconlinepress.com Future research could explore the potential of this compound derivatives to inhibit key inflammatory mediators like cytokines, NF-κB, and various kinases, opening doors to treatments for chronic inflammatory conditions. rsc.org
Integration of Advanced Computational Methods for De Novo Design and Optimization
The development of future this compound-based therapeutics will be significantly accelerated by the integration of advanced computational methods. These in silico tools allow for the rational design and optimization of new drug candidates, reducing the time and cost associated with traditional trial-and-error synthesis and screening.
Molecular Docking and Simulation: Molecular docking is already being used to predict and analyze the binding modes of 4,6-diphenylpyrimidine derivatives with their respective targets, including MAO-A, AChE, Aurora kinase A, EGFR, and VEGFR-2. nih.govfrontiersin.orgnih.gov Future studies will employ more sophisticated molecular dynamics (MD) simulations to assess the stability of these ligand-protein complexes over time, providing deeper insights into the binding interactions. nih.govfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), are crucial for understanding the relationship between a molecule's structure and its biological activity. researchgate.netbenthamdirect.comacs.org These models generate contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, thereby guiding the design of new derivatives with enhanced potency. researchgate.net QSAR models have been successfully developed for pyrimidine-based inhibitors of EGFR and CDK9 and will be an invaluable tool for optimizing this compound derivatives. researchgate.netbenthamdirect.com
De Novo Design and AI: Looking ahead, the use of artificial intelligence and deep generative models represents a paradigm shift in drug discovery. bohrium.com Fragment-based deep generative models like SyntaLinker and evolutionary algorithms like NovoFLAP can design entirely new molecular scaffolds or suggest novel modifications to existing ones. bohrium.comnih.gov These tools can be trained on existing kinase inhibitor data to generate novel pyrimidine-based compounds with a high probability of being active against a specific target, a strategy that holds immense promise for the de novo design of next-generation this compound-based drugs. bohrium.comtandfonline.com
Investigation of Nanotechnology Applications in Drug Delivery and Diagnostics
A significant hurdle in drug development is ensuring that a potent compound can effectively reach its target in the body. Nanotechnology offers a suite of tools to overcome challenges such as poor solubility and bioavailability, which can be limitations for hydrophobic compounds like many pyrimidine derivatives. encyclopedia.pub
While specific research on nano-formulations of this compound is still an emerging area, the future will likely see the investigation of various nanotechnology-based drug delivery systems. researchgate.net Nanocarriers such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs) can encapsulate hydrophobic drugs, improving their stability, solubility in aqueous environments, and circulation time. encyclopedia.pubmdpi.com This approach can enhance the bioavailability of the drug and allow for more controlled and sustained release at the target site.
Furthermore, nanoparticles can be engineered for targeted delivery. By functionalizing the surface of a nanocarrier with specific ligands (e.g., antibodies or peptides), the drug can be directed specifically to diseased cells, such as cancer cells, thereby increasing therapeutic efficacy and reducing systemic side effects. Nanotechnology could also enable the co-delivery of this compound derivatives with other therapeutic agents in a single nanoparticle, facilitating combination therapies for complex diseases like cancer. The application of these nanotechnologies represents a critical future step in translating the in vitro potency of this compound derivatives into effective clinical treatments.
Collaborative and Interdisciplinary Research Initiatives for Translating Findings
The journey of a drug from a promising laboratory compound to a clinically approved therapeutic is complex, requiring a convergence of expertise from multiple scientific disciplines. The future development of this compound will depend heavily on fostering collaborative and interdisciplinary research initiatives.
This research inherently combines synthetic chemistry for creating derivatives, pharmacology and cell biology for activity screening, and computational biology for design and modeling. researchgate.net Successful projects often involve partnerships between academic institutions, specialized research centers, and pharmaceutical companies to leverage unique strengths. For instance, international collaborations, such as the China-Belgium Collaborative Research Center for Innovative Antiviral Drugs, have been instrumental in developing novel pyrimidine-based agents. nih.gov
Translating the promising findings on this compound will require a concerted effort. Organic chemists will need to work alongside pharmacologists to understand structure-activity relationships. rsc.org Computational chemists will be essential for optimizing lead compounds. elsevier.com Furthermore, as candidates advance, expertise in toxicology, pharmacokinetics, and clinical trial design will become paramount. Establishing formal consortia and research networks dedicated to pyrimidine-based drug discovery could streamline this process, facilitating the sharing of data, resources, and expertise. Such interdisciplinary efforts are essential to navigate the challenges of drug development and ultimately translate the therapeutic potential of this compound and its derivatives into tangible benefits for patients. rsc.orgresearchgate.net
Q & A
Q. What are the key considerations for optimizing the synthesis of 4,6-diphenylpyrimidin-2-ol derivatives in academic laboratories?
Methodological guidance:
- Use coupling reactions (e.g., amide bond formation) with 4,6-diphenylpyrimidin-2-amine intermediates, as demonstrated in the synthesis of acetamide derivatives via methyl glycinate intermediates .
- Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography with silica gel.
- Optimize stoichiometry to minimize side products, particularly when working with halogenated furan or thiophene precursors .
Q. How can researchers characterize the purity and structural integrity of this compound derivatives?
Methodological guidance:
- Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns on the pyrimidine ring and phenyl groups.
- Use high-resolution mass spectrometry (HRMS) for molecular weight validation.
- Single-crystal X-ray diffraction (as in ) resolves conformational ambiguities, particularly for tautomeric forms .
Q. What safety protocols are critical when handling this compound and its intermediates?
Methodological guidance:
Q. How does the solubility profile of this compound influence experimental design?
Methodological guidance:
Q. What stability challenges arise during storage of this compound derivatives?
Methodological guidance:
- Protect light-sensitive derivatives with amber glassware and store at -20°C under nitrogen.
- Monitor hydrolytic degradation via HPLC, especially for esters or amides .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for pyrimidine derivatives?
Methodological guidance:
Q. What strategies address conflicting bioactivity data for this compound analogs in antimicrobial assays?
Methodological guidance:
Q. How can researchers design hybrid pyrimidine derivatives to enhance target selectivity in drug discovery?
Methodological guidance:
Q. What experimental approaches reconcile discrepancies in regioselectivity during pyrimidine functionalization?
Methodological guidance:
Q. How do researchers analyze degradation pathways of this compound under environmental conditions?
Methodological guidance:
Q. What methodologies improve the correlation between in silico predictions and experimental results for pyrimidine-based inhibitors?
Methodological guidance:
Q. How can structural modifications mitigate cytotoxicity in this compound derivatives without compromising bioactivity?
Methodological guidance:
- Introduce hydrophilic groups (e.g., polyethylene glycol chains) to reduce logP values and improve metabolic stability.
- Screen derivatives against human cell lines (e.g., HEK293) to establish therapeutic indices early in development .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
